3-chloro-2-methyl-N-[4-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]benzenesulfonamide;hydrochloride
Overview
Description
BVT 2733 hydrochloride is a novel, small-molecule, nonsteroidal, isoform-selective inhibitor of 11beta-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme plays a crucial role in the conversion of inactive cortisone to active cortisol, which is involved in various metabolic processes. BVT 2733 hydrochloride has shown potential in the treatment of obesity and inflammation, particularly in diet-induced obese mice .
Preparation Methods
The synthesis of BVT 2733 hydrochloride involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is prepared through a series of chemical reactions involving the use of various reagents and catalysts .
Chemical Reactions Analysis
BVT 2733 hydrochloride undergoes several types of chemical reactions, including:
Oxidation and Reduction: The compound can participate in redox reactions, particularly involving the 11β-HSD1 enzyme.
Substitution Reactions: It can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions: The reactions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions.
Major Products: The primary product of these reactions is the active form of the compound, which inhibits the 11β-HSD1 enzyme.
Scientific Research Applications
BVT 2733 hydrochloride has several scientific research applications, including:
Chemistry: It is used as a tool compound to study the inhibition of 11β-HSD1 and its effects on metabolic processes.
Biology: The compound is used to investigate the role of 11β-HSD1 in various biological pathways, including inflammation and glucose metabolism.
Medicine: BVT 2733 hydrochloride has potential therapeutic applications in the treatment of obesity, type 2 diabetes, and other metabolic disorders.
Mechanism of Action
BVT 2733 hydrochloride exerts its effects by selectively inhibiting the 11β-HSD1 enzyme. This inhibition reduces the conversion of inactive cortisone to active cortisol, thereby decreasing the levels of cortisol in tissues. The reduction in cortisol levels leads to decreased inflammation and improved metabolic homeostasis. The molecular targets and pathways involved include the down-regulation of inflammation-related genes such as monocyte chemoattractant protein 1 (MCP-1) and tumor necrosis factor alpha (TNF-α) .
Comparison with Similar Compounds
BVT 2733 hydrochloride is unique in its high selectivity and potency as an 11β-HSD1 inhibitor. Similar compounds include:
BVT 14225: Another 11β-HSD1 inhibitor with similar properties but different chemical structure.
PF-915275: A potent 11β-HSD1 inhibitor developed by Pfizer with a different mechanism of action.
MK-0916:
BVT 2733 hydrochloride stands out due to its high selectivity for the 11β-HSD1 enzyme and its effectiveness in reducing inflammation and improving metabolic parameters in preclinical studies.
Properties
IUPAC Name |
3-chloro-2-methyl-N-[4-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]benzenesulfonamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN4O3S2.ClH/c1-12-14(18)4-3-5-15(12)27(24,25)20-17-19-13(11-26-17)10-16(23)22-8-6-21(2)7-9-22;/h3-5,11H,6-10H2,1-2H3,(H,19,20);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQQOVTXLJDVTLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)NC2=NC(=CS2)CC(=O)N3CCN(CC3)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22Cl2N4O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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